1-(4-{9-Oxa-1-thia-4-azaspiro[5.5]undecane-4-carbonyl}-4-phenylpiperidin-1-yl)prop-2-en-1-one
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Overview
Description
1-(4-{9-Oxa-1-thia-4-azaspiro[5.5]undecane-4-carbonyl}-4-phenylpiperidin-1-yl)prop-2-en-1-one is a complex organic compound characterized by its spirocyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{9-Oxa-1-thia-4-azaspiro[5.5]undecane-4-carbonyl}-4-phenylpiperidin-1-yl)prop-2-en-1-one involves multiple steps. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step.
Industrial Production Methods
Industrial production of this compound typically involves the use of olefin metathesis reactions with a Grubbs catalyst. this method is complex and expensive, making it less favorable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(4-{9-Oxa-1-thia-4-azaspiro[5.5]undecane-4-carbonyl}-4-phenylpiperidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(4-{9-Oxa-1-thia-4-azaspiro[5.5]undecane-4-carbonyl}-4-phenylpiperidin-1-yl)prop-2-en-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis.
Medicine: Investigated for its antituberculosis activity and potential as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-{9-Oxa-1-thia-4-azaspiro[5.5]undecane-4-carbonyl}-4-phenylpiperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis. By inhibiting this protein, the compound disrupts the bacterial cell wall synthesis, leading to the death of the bacteria .
Comparison with Similar Compounds
Similar Compounds
9-(4-tert-Butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane: Another potent inhibitor of the MmpL3 protein.
1-oxa-4lambda6-thia-9-azaspiro[5.5]undecane-4,4-dione hydrochloride: Known for its diverse biological activities.
1,4,9-Triazaspiro[5.5]undecan-2-one: Exhibits potent and selective biological activities.
Uniqueness
1-(4-{9-Oxa-1-thia-4-azaspiro[5.5]undecane-4-carbonyl}-4-phenylpiperidin-1-yl)prop-2-en-1-one is unique due to its specific spirocyclic structure and its high activity against antibiotic-sensitive and multiresistant strains of Mycobacterium tuberculosis . This makes it a promising candidate for the development of new antituberculosis drugs.
Properties
IUPAC Name |
1-[4-(9-oxa-1-thia-4-azaspiro[5.5]undecane-4-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3S/c1-2-20(26)24-12-8-23(9-13-24,19-6-4-3-5-7-19)21(27)25-14-17-29-22(18-25)10-15-28-16-11-22/h2-7H,1,8-18H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNVWVRUUNFKKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)N3CCSC4(C3)CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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